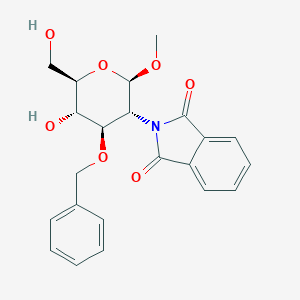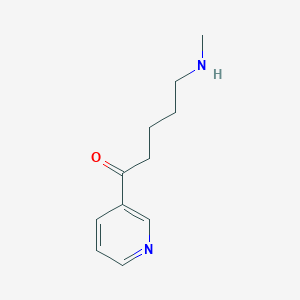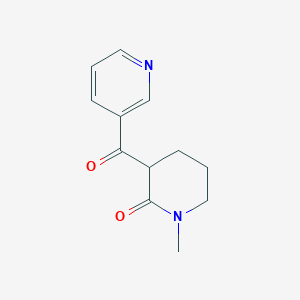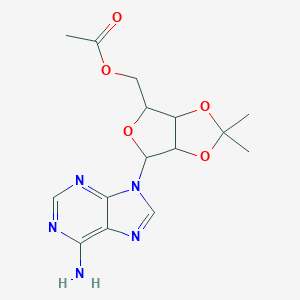
古瓦可林氢溴酸盐
描述
Guvacoline hydrobromide is a natural alkaloid found in the areca nut, which is the fruit of the areca palm. It is a muscarinic receptor agonist, meaning it can activate muscarinic receptors in the body. Guvacoline hydrobromide is structurally related to arecoline, another alkaloid found in the areca nut, but it has a significantly reduced potency compared to arecoline .
科学研究应用
古瓦柯林氢溴酸盐有几个科学研究应用,包括:
作用机制
古瓦柯林氢溴酸盐通过与 M 受体结合并激活而发挥作用,M 受体是一种乙酰胆碱受体。这种激活会导致各种生理反应,具体取决于组织类型。 在心脏中,它可以减慢心率,而在胃肠道中,它可以增加蠕动 。 分子靶标包括 M 受体,所涉及的途径与乙酰胆碱信号传导有关 .
生化分析
Biochemical Properties
Guvacoline Hydrobromide acts as a full agonist of muscarinic acetylcholine receptors (mAChRs), particularly in atrial and ileal tissues . It interacts with these receptors by mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. The compound’s interaction with mAChRs involves binding to the receptor’s active site, inducing a conformational change that triggers intracellular responses. This interaction is crucial for understanding the compound’s role in modulating physiological processes.
Cellular Effects
Guvacoline Hydrobromide has significant effects on various cell types and cellular processes. In human buccal epithelial cells, it has been shown to decrease colony-formation efficiency in a dose-dependent manner . Additionally, it induces cytotoxicity and apoptosis in endothelial cells, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Guvacoline Hydrobromide exerts its effects by binding to muscarinic acetylcholine receptors, specifically mAChRs . This binding inhibits the reuptake of acetylcholine, thereby prolonging its action at the synapse. The compound’s agonistic activity leads to the activation of G-protein coupled receptors, which in turn activate various intracellular signaling cascades. These cascades can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Guvacoline Hydrobromide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to Guvacoline Hydrobromide can lead to sustained cytotoxicity and apoptosis in certain cell types . Additionally, the compound’s stability under different storage conditions is essential for maintaining its efficacy in experimental setups .
Dosage Effects in Animal Models
The effects of Guvacoline Hydrobromide in animal models are dose-dependent. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . In Swiss albino mice, for instance, the compound exhibited weak chromosome-breaking effects in a dose-response manner . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
Guvacoline Hydrobromide is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The principal pathways of metabolism include mercapturic acid formation, carboxylic acid reduction, and de-esterification . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, Guvacoline Hydrobromide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues are influenced by these interactions, which are essential for its biological activity and therapeutic potential.
Subcellular Localization
Guvacoline Hydrobromide’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane . This localization is critical for its ability to modulate receptor activity and initiate intracellular signaling pathways. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments.
准备方法
合成路线和反应条件
古瓦柯林氢溴酸盐可以通过 1,2,5,6-四氢-3-吡啶甲酸与甲醇酯化,然后加入氢溴酸来形成氢溴酸盐 。该反应通常需要酸性催化剂,并在回流条件下进行,以确保酯化完全。
工业生产方法
古瓦柯林氢溴酸盐的工业生产涉及类似的合成路线,但规模更大。 该工艺包括通过重结晶对最终产品进行纯化,以达到高纯度水平,通常大于 98% .
化学反应分析
反应类型
古瓦柯林氢溴酸盐会经历几种类型的化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
水解: 氢氧化钙通常用于水解反应。
取代: 各种亲核试剂可用于取代反应,具体取决于所需的衍生物。
主要产品
古瓦辛: 通过古瓦柯林的氧化或水解形成.
各种酯: 通过酯基的取代反应形成.
相似化合物的比较
属性
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOETUWVNVADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574157 | |
| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-51-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)











